2-Hydroxybicyclo[3.3.1]nonan-9-one
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Overview
Description
2-Hydroxybicyclo[331]nonan-9-one is a bicyclic compound with the molecular formula C9H14O2 It is characterized by a bicyclo[331]nonane core structure, which includes a hydroxyl group at the 2-position and a ketone group at the 9-position
Mechanism of Action
Mode of Action
It is known that the compound has a bicyclic structure, which may allow it to interact with various biological targets in unique ways .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biological activities, suggesting that 2-hydroxybicyclo[331]nonan-9-one may also interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybicyclo[3.3.1]nonan-9-one typically involves the use of DIBAL-H (Diisobutylaluminum hydride) mediated tandem lactone ring opening and intramolecular aldol condensation . This method is effective in constructing the bicyclo[3.3.1]nonane core structure. The reaction conditions generally include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the same synthetic routes as in laboratory settings. The scalability of the DIBAL-H mediated synthesis makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminum hydride) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-Ketobicyclo[3.3.1]nonan-9-one or 2-Carboxybicyclo[3.3.1]nonan-9-one.
Reduction: Formation of 2-Hydroxybicyclo[3.3.1]nonan-9-ol.
Substitution: Formation of various substituted bicyclo[3.3.1]nonanes depending on the nucleophile used.
Scientific Research Applications
2-Hydroxybicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
2-Hydroxybicyclo[3.3.1]nonan-9-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:
Bicyclo[3.3.1]nonan-9-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Contains nitrogen atoms, which significantly alter its chemical properties and reactivity.
The presence of the hydroxyl group in this compound makes it unique and more versatile in various chemical and biological applications.
Properties
IUPAC Name |
2-hydroxybicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-5-4-6-2-1-3-7(8)9(6)11/h6-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDASFNJFCEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C(C1)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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